(S)-Baclofen hydrochloride
Description
(S)-Baclofen hydrochloride is the (S)-enantiomer of baclofen, a structural analog of γ-aminobutyric acid (GABA). It is synthesized via hydrolysis of β-chlorophenyl-γ-lactam intermediates using 6N HCl, achieving yields up to 97% under optimized conditions . Its molecular formula is C₁₀H₁₂ClNO₂·HCl (molecular weight: 250.12), and it is typically isolated as a ≥98% pure white solid .
Properties
IUPAC Name |
(3S)-4-amino-3-(4-chlorophenyl)butanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2.ClH/c11-9-3-1-7(2-4-9)8(6-12)5-10(13)14;/h1-4,8H,5-6,12H2,(H,13,14);1H/t8-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMNUVYYLMCMHLU-DDWIOCJRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CC(=O)O)CN)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H](CC(=O)O)CN)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00213113 | |
| Record name | (S)-Baclofen hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00213113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63701-56-4 | |
| Record name | Benzenepropanoic acid, β-(aminomethyl)-4-chloro-, hydrochloride (1:1), (βS)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63701-56-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (S)-Baclofen hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063701564 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (S)-Baclofen hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00213113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BACLOFEN HYDROCHLORIDE, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/799SU69U5P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Chemical Resolution of Racemic Baclofen
The resolution of racemic Baclofen into its enantiomers represents a foundational approach for obtaining (S)-Baclofen. Classical resolution involves diastereomeric salt formation using chiral resolving agents. For instance, (R)- or (S)-mandelic acid has been employed to separate Baclofen enantiomers via fractional crystallization. A 2016 patent (CN106187794) detailed a resolution process where racemic Baclofen was treated with (S)-α-methylbenzylamine in ethanol, yielding diastereomeric salts with a diastereomeric excess (de) of 92% after three recrystallizations. Acidic hydrolysis of the resolved salt followed by hydrochloride formation with HCl gas in isopropanol provided (S)-Baclofen hydrochloride in 68% overall yield.
However, this method suffers from inherent inefficiencies, including low throughput and solvent-intensive recrystallization steps. Advances in dynamic kinetic resolution (DKR) have mitigated these limitations. A 2020 study demonstrated the use of immobilized lipases in tandem with racemization catalysts to achieve 99% enantiomeric excess (ee) for (S)-Baclofen, though industrial scalability remains challenging.
Asymmetric Synthesis via Chiral Auxiliaries
Chiral auxiliary-mediated synthesis enables direct access to enantiomerically pure (S)-Baclofen. The Thieme Connect review highlights the use of (S)-N-phenylpantolactam as a chiral inducer in Michael addition reactions. In this approach, 2-(4-chlorophenyl)acetonitrile undergoes conjugate addition to a chiral acrylate auxiliary, followed by stereoselective reduction (Scheme 1).
Scheme 1 : Chiral Auxiliary-Mediated Synthesis
- Michael Addition : 2-(4-Chlorophenyl)acetonitrile + Chiral acrylate → β-Cyano intermediate (dr 96:4)
- Reduction : NaBH4/NiCl2 → Amino alcohol intermediate
- Hydrolysis : LiOH → (S)-Baclofen free base (84% yield, >99% ee)
- Salt Formation : HCl/EtOH → this compound
Key to this method is the recovery and reuse of the chiral auxiliary, which reduces costs. A 2021 optimization achieved 89% yield for the Michael adduct using ultrasound-assisted mixing, enhancing reaction kinetics.
Catalytic Asymmetric Hydrogenation
Transition-metal-catalyzed asymmetric hydrogenation offers a streamlined route to (S)-Baclofen. The WO2017009753A1 patent discloses a Ru-BINAP complex for enantioselective reduction of β-cyanoacrylic acid intermediates.
Table 1 : Hydrogenation Conditions and Outcomes
| Catalyst | Substrate | Pressure (bar) | ee (%) | Yield (%) |
|---|---|---|---|---|
| Ru-(S)-BINAP | 3-(4-Cl-Ph)-3-cyanoacrylic acid | 50 | 98 | 92 |
| Rh-DuPhos | β-Keto ester | 30 | 95 | 88 |
| Ir-SpiroAP | Enamide | 20 | 99 | 85 |
The Ru-BINAP system in methanol/ammonia at 50°C achieved 98% ee for (S)-Baclofen precursor, which was subsequently hydrolyzed to the free base and converted to hydrochloride. Notably, this method avoids stoichiometric chiral reagents, aligning with green chemistry principles.
Biocatalytic Approaches
Enzymatic desymmetrization and kinetic resolution provide sustainable alternatives. The nitrilase-catalyzed hydrolysis of prochiral 3-(4-chlorophenyl)glutaronitrile (36) by Rhodococcus sp. AJ270 yielded (S)-Baclofen precursor with 97% ee.
Key Biocatalytic Parameters :
- pH : 7.5 (phosphate buffer)
- Temperature : 30°C
- Reaction Time : 24 h
- Substrate Loading : 50 mM
The enzyme’s regioselectivity for the pro-(S) nitrile group was confirmed via X-ray crystallography, enabling gram-scale synthesis with 82% isolated yield.
Pharmaceutical Salt Formation
Conversion of (S)-Baclofen free base to the hydrochloride salt necessitates precise control over crystallization conditions. A 2019 study optimized the process using antisolvent crystallization in ethanol/acetone (1:4 v/v) at −10°C, yielding 95% pure this compound with <0.1% residual solvents.
Critical Quality Attributes :
- Particle Size : D90 < 50 µm (via laser diffraction)
- Water Content : <0.5% (Karl Fischer titration)
- Chiral Purity : >99.5% ee (HPLC with Chiralpak AD-H column)
Chemical Reactions Analysis
Types of Reactions: (S)-Baclofen hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chlorine atom.
Hydrolysis: In aqueous solutions, this compound can hydrolyze to form (S)-Baclofen and hydrochloric acid.
Common Reagents and Conditions:
Hydrochloric Acid: Used in the formation of the hydrochloride salt.
Base Catalysts: Used in substitution reactions to facilitate the removal of the chlorine atom.
Major Products:
(S)-Baclofen: Formed upon hydrolysis of this compound.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Therapeutic Uses
Spasticity Management
(S)-Baclofen is predominantly used to treat muscle spasticity resulting from conditions such as multiple sclerosis and spinal cord injuries. Its effectiveness in reducing muscle tone and spasms has been well-documented in clinical settings.
- Oral Administration : Commonly prescribed for patients with mild to moderate spasticity.
- Intrathecal Administration : Used for severe spasticity unresponsive to oral treatment, allowing for higher concentrations at the spinal cord with reduced systemic side effects .
| Route of Administration | Indication | Efficacy |
|---|---|---|
| Oral | Mild to moderate spasticity | Significant reduction in muscle spasms |
| Intrathecal | Severe spasticity | More effective than oral baclofen |
Alcohol Use Disorder (AUD)
(S)-Baclofen has been explored as a treatment option for alcohol use disorder. Studies indicate that it can reduce cravings and promote abstinence by modulating neurotransmitter systems involved in addiction .
- Dosage Range : Effective doses have varied widely, typically between 30 mg to 400 mg daily.
- Clinical Trials : Mixed results from randomized controlled trials (RCTs), with some showing significant reductions in alcohol consumption while others did not meet efficacy endpoints .
Case Study: Efficacy in Spasticity
A study involving patients with multiple sclerosis demonstrated that both oral and intrathecal baclofen significantly improved functionality and reduced muscle spasms compared to baseline measurements. The intrathecal route was particularly effective for patients with severe symptoms .
Case Study: Baclofen in Alcohol Use Disorder
In a cohort study, participants receiving (S)-baclofen reported a marked decrease in alcohol cravings and an increase in days abstinent from alcohol compared to controls. However, variability in response rates highlighted the need for personalized treatment approaches .
Side Effects and Safety Profile
Common side effects associated with (S)-baclofen include:
- Drowsiness
- Dizziness
- Weakness
Serious adverse effects can occur with abrupt discontinuation, including seizures and severe withdrawal symptoms . The safety profile during pregnancy remains unclear, necessitating careful consideration when prescribing to pregnant patients.
Mechanism of Action
(S)-Baclofen hydrochloride exerts its effects by acting as an agonist at GABA_B receptors. The mechanism involves:
Binding to GABA_B Receptors: this compound binds to GABA_B receptors on the surface of neurons.
Inhibition of Neurotransmitter Release: This binding inhibits the release of excitatory neurotransmitters, leading to reduced neuronal excitability and muscle spasticity.
Activation of Potassium Channels: The activation of GABA_B receptors also leads to the opening of potassium channels, causing hyperpolarization of the neuron and further reducing excitability.
Comparison with Similar Compounds
Enantiomeric Comparison: (S)- vs. (R)-Baclofen Hydrochloride
Key Findings :
- The (S)-enantiomer is synthesized more efficiently via γ-lactam hydrolysis but lacks significant GABAB receptor agonism compared to (R)-baclofen .
- (R)-Baclofen is the therapeutically preferred form due to its potent muscle relaxant effects, while (S)-baclofen serves primarily as a research tool for studying enantioselective metabolism and synthesis .
Comparison with Other GABAergic and Muscle Relaxant Agents
Key Findings :
- Dantrolene’s mechanism diverges entirely, acting on intracellular calcium channels, making it irreplaceable in treating malignant hyperthermia .
Key Findings :
- (S)-Baclofen’s synthesis requires enantioselective resolution techniques, such as (S)-naproxen-mediated separation, increasing complexity compared to non-chiral drugs like cetirizine .
Biological Activity
(S)-Baclofen hydrochloride, a derivative of gamma-aminobutyric acid (GABA), is primarily recognized for its role as a GABA-B receptor agonist. This compound has been extensively studied for its therapeutic applications, particularly in treating muscle spasticity and certain substance use disorders. The following sections provide a comprehensive overview of its biological activity, including pharmacodynamics, therapeutic effects, and relevant case studies.
Pharmacodynamics
(S)-Baclofen exerts its effects by selectively activating the GABA-B receptor, which is crucial for mediating inhibitory neurotransmission in the central nervous system. The activation of this receptor leads to several physiological outcomes:
- Inhibition of Neurotransmitter Release : Baclofen inhibits the release of excitatory neurotransmitters by hyperpolarizing neurons, thereby reducing neuronal excitability .
- Muscle Relaxation : It effectively reduces muscle spasticity by blocking mono- and polysynaptic reflexes at the spinal cord level .
- Blood Pressure Regulation : Studies have shown that (S)-Baclofen can moderately reduce blood pressure in animal models .
1. Treatment of Muscle Spasticity
(S)-Baclofen is widely used to manage muscle spasticity resulting from conditions such as multiple sclerosis and spinal cord injuries. A multicenter trial demonstrated that doses ranging from 70 to 80 mg daily significantly alleviated symptoms such as pain, stiffness, and resistance to passive movement compared to placebo .
2. Substance Use Disorders
Recent research has explored the efficacy of baclofen in treating alcohol use disorder (AUD). A review of randomized controlled trials indicated mixed results; while some studies reported significant reductions in alcohol consumption, others found no substantial benefits . Notably, baclofen was well-tolerated among participants, with side effects being mild and transient.
3. Gastroesophageal Reflux Disease (GERD)
Baclofen has also been investigated for its potential benefits in patients with GERD. A systematic review highlighted its effectiveness in reducing reflux symptoms and improving esophageal motility parameters in both adults and children . However, the results varied across studies, indicating that while baclofen may benefit some patients, it is not universally effective.
Case Study: Efficacy in Neuropathic Pain
A case report described a patient with neuropathic pain who experienced significant relief after receiving baclofen treatment. The patient reported a decrease in pain intensity from 8 out of 10 to a more manageable level after several weeks of therapy .
Research Findings on Biological Activity
A comparative study on the biological activity of (S)-baclofen versus its racemic form revealed that the (S)-enantiomer is primarily responsible for the observed pharmacological effects. Specifically, it was found to depress reflexes and reduce convulsions in animal models more effectively than the (R)-enantiomer .
Summary of Biological Activity
| Parameter | This compound |
|---|---|
| Mechanism of Action | GABA-B receptor agonist |
| Primary Uses | Muscle spasticity, substance use disorders |
| Pharmacological Effects | Muscle relaxation, reduced neurotransmitter release |
| Efficacy in Clinical Trials | Significant improvement in muscle spasticity; mixed results for AUD |
| Common Side Effects | Mild drowsiness, dizziness |
Q & A
Basic Research Question
- Spinal cord injury (SCI) models : Use Sprague-Dawley rats with T10 contusion injuries. Assess spasticity via electromyography (EMG) recordings of H-reflex amplitude.
- Chronic cerebral ischemia models : Induce middle cerebral artery occlusion in mice and quantify muscle tone with force transducers. Include negative controls with GABA-B knockout strains to confirm target specificity .
How should researchers validate target engagement in preclinical models of neuropathic pain?
Advanced Research Question
- Microdialysis : Measure extracellular GABA levels in the dorsal horn before/after (S)-Baclofen administration.
- Behavioral assays : Use von Frey filaments for mechanical allodynia thresholds and Hargreaves’ test for thermal hyperalgesia.
- Pharmacological antagonism : Co-administer CGP54626 hydrochloride (GABA-B antagonist; IC₅₀ = 2.3 nM) to reverse antinociceptive effects .
What methodological considerations address discrepancies between clinical trial outcomes and preclinical data?
Advanced Research Question
- Dose translation : Apply the FDA’s body surface area normalization method (human equivalent dose = animal dose × (Km animal / Km human)).
- Population stratification : Genotype patients for GABA-B receptor polymorphisms (e.g., G1465A SNP) affecting drug response.
- Placebo effect mitigation : Use double-blind, crossover trial designs with objective endpoints like Modified Ashworth Scale scores .
How can researchers ensure stability of this compound in aqueous formulations?
Basic Research Question
Store solutions in amber glass at 2–8°C with pH maintained at 5.0–6.0 using citrate buffer. Monitor degradation via HPLC peak purity analysis; any secondary peaks >0.1% indicate instability. Accelerated stability testing (40°C/75% RH for 6 months) predicts shelf-life under recommended storage conditions .
What advanced techniques characterize metabolite profiles of this compound?
Advanced Research Question
- High-resolution mass spectrometry (HRMS) : Identify dechlorinated and β-oxidation metabolites using a Q-Exactive Orbitrap (resolution >70,000).
- CYP450 inhibition assays : Incubate (S)-Baclofen with human liver microsomes and quantify CYP3A4/2D6 activity via LC-MS/MS.
- Bile-cannulated rodent models : Collect bile for 24 hours post-dose to detect glucuronide conjugates .
How can multi-omics approaches elucidate off-target effects of this compound?
Advanced Research Question
- Transcriptomics : Perform RNA-seq on dorsal root ganglia tissue to identify differentially expressed genes (FDR <0.05).
- Proteomics : Use TMT-labeled LC-MS/MS to quantify changes in synaptic vesicle proteins (e.g., synaptotagmin-1).
- Metabolomics : Apply NMR spectroscopy to CSF samples for detecting GABA shunt intermediates. Integrate datasets using pathway enrichment tools like MetaboAnalyst .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
